![molecular formula C13H9N3O3S2 B3598105 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3598105.png)
5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Overview
Description
5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Electrophilic substitution reactions often require acidic conditions and electrophiles like halogens .
Major Products
The major products formed from these reactions include amino derivatives and halogenated thiophene compounds .
Scientific Research Applications
5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential use as an anti-tubercular agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the growth of bacteria by interfering with essential enzymatic processes . The compound’s nitro group plays a crucial role in its biological activity, undergoing reduction to form reactive intermediates that damage bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of both a benzothiazole and a thiophene ring. This combination imparts distinct electronic properties and biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-7-4-8(6-20-7)12(17)15-13-14-10-3-2-9(16(18)19)5-11(10)21-13/h2-6H,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZAQXMMWYGUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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